

An In-depth Technical Guide to the Tautomerism of 5-Bromothiophen-2-ol

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Compound of Interest

Compound Name: 5-Bromothiophen-2-ol

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Abstract

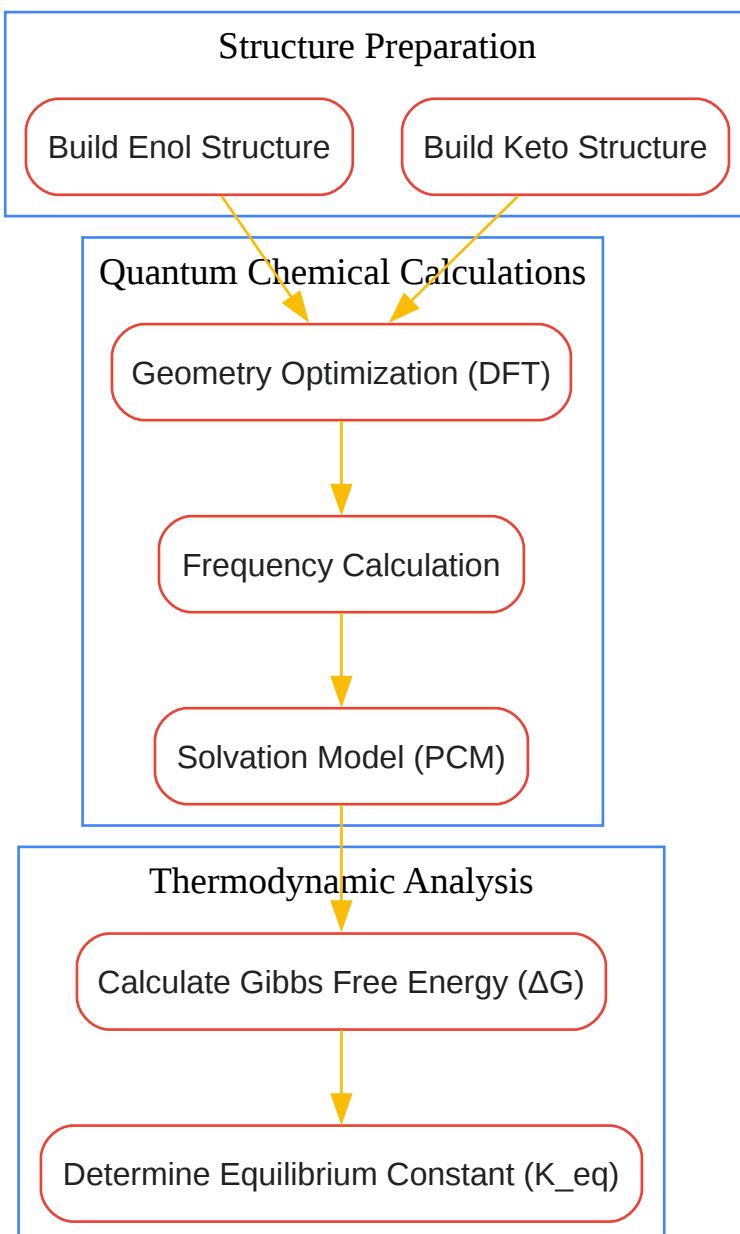
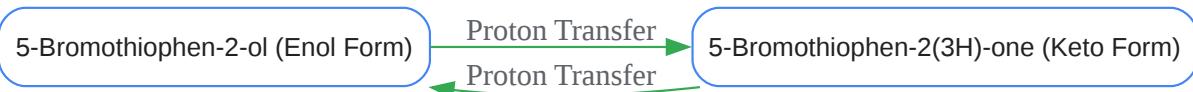
This technical guide provides a comprehensive examination of the tautomeric equilibrium of **5-Bromothiophen-2-ol**. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from the established principles of keto-enol and thione-thiol tautomerism in heterocyclic systems to provide a robust theoretical framework. This guide covers the synthesis, spectroscopic characterization, and computational analysis of the tautomers of **5-Bromothiophen-2-ol**. Detailed hypothetical experimental protocols and predicted quantitative data are presented to facilitate further research and application in drug development, where tautomerism can significantly influence a molecule's biological activity and pharmacokinetic properties.

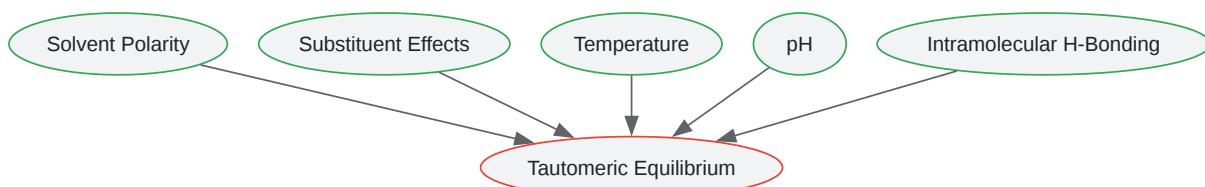
Introduction to Tautomerism in Hydroxythiophenes

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug design.^[1] In the case of 2-hydroxythiophenes, a prototropic tautomerism exists between the aromatic 'enol' form (**5-Bromothiophen-2-ol**) and the non-aromatic 'keto' form (5-bromo-dihydrothiophen-2-one or 5-bromothiophen-2(3H)-one).

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the thiophene ring, the solvent's polarity, temperature, and pH.^[2]

Understanding and predicting the predominant tautomeric form under physiological conditions is crucial, as each tautomer can exhibit distinct physicochemical properties such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect their biological target interactions and metabolic stability.





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References

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